molecular formula C22H24ClNO4 B13772123 4'-Methoxy-3-methyl-3'-(morpholinomethyl)flavone hydrochloride CAS No. 67238-84-0

4'-Methoxy-3-methyl-3'-(morpholinomethyl)flavone hydrochloride

Cat. No.: B13772123
CAS No.: 67238-84-0
M. Wt: 401.9 g/mol
InChI Key: CNANZULPBUEMPH-UHFFFAOYSA-N
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Description

4’-Methoxy-3-methyl-3’-(morpholinomethyl)flavone hydrochloride is a synthetic flavone derivative Flavones are a class of flavonoids, which are naturally occurring compounds found in various plants They are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-3-methyl-3’-(morpholinomethyl)flavone hydrochloride typically involves several steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-3-methyl-3’-(morpholinomethyl)flavone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the flavone structure to flavanones or other reduced forms.

    Substitution: The methoxy and morpholinomethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce flavanones.

Scientific Research Applications

4’-Methoxy-3-methyl-3’-(morpholinomethyl)flavone hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Methoxy-3-methyl-3’-(morpholinomethyl)flavone hydrochloride involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Methoxy-3-methyl-3’-(morpholinomethyl)flavone hydrochloride is unique due to the presence of both methoxy and morpholinomethyl groups, which enhance its chemical stability and biological activity. This combination of functional groups makes it a valuable compound for various research applications and distinguishes it from other flavone derivatives.

Properties

CAS No.

67238-84-0

Molecular Formula

C22H24ClNO4

Molecular Weight

401.9 g/mol

IUPAC Name

2-[4-methoxy-3-(morpholin-4-ium-4-ylmethyl)phenyl]-3-methylchromen-4-one;chloride

InChI

InChI=1S/C22H23NO4.ClH/c1-15-21(24)18-5-3-4-6-20(18)27-22(15)16-7-8-19(25-2)17(13-16)14-23-9-11-26-12-10-23;/h3-8,13H,9-12,14H2,1-2H3;1H

InChI Key

CNANZULPBUEMPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)C[NH+]4CCOCC4.[Cl-]

Origin of Product

United States

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